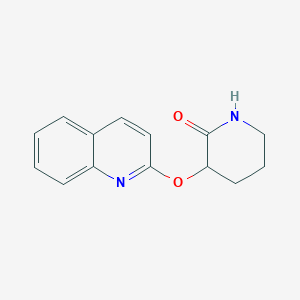

3-(Quinolin-2-yloxy)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Quinolin-2-yloxy)piperidin-2-one” is a compound that belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .

Synthesis Analysis

The synthesis of quinolin-2-ones, which includes “this compound”, has been a subject of interest in recent years . One method involves the direct carbonylation of o-alkenylanilines . This process uses a substoichiometric amount of Cu(OAc)2 and air as the terminal oxidant, Pd(OAc)2 as a catalyst, and CO as a carbonyl source . A variety of quinolin-2-one derivatives can be synthesized under mild conditions .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many heterocyclic compounds, making it an important synthetic fragment for designing drugs .Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives, including “this compound”, involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Ultrasound- and Microwave-assisted Synthesis

A study by Ashok et al. (2014) details the efficient preparation of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and their analogs via Claisen-Schmidt condensation. These compounds were evaluated for in vitro antibacterial activity against several bacterial and fungal strains, showing good antimicrobial properties against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida metapsilosis. This indicates potential applications in developing new antimicrobials (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Antitubercular Activity

Wardell et al. (2011) synthesized mefloquine derivatives, revealing significant anti-tubercular activities as shown by the minimum inhibitory concentrations in vitro assays against M. tuberculosis. The study emphasizes the potential of such compounds in treating tuberculosis (Wardell, Souza, Wardell, & Lourenço, 2011).

Anticancer Properties

Tseng et al. (2010) evaluated certain indeno[1,2-c]quinoline derivatives for their antiproliferative, DNA binding affinity, and topoisomerases inhibitory activities. Among them, a specific derivative exhibited higher cytotoxicity than camptothecin against certain cancer cell lines, suggesting a promising avenue for cancer therapy development (Tseng, Tzeng, Yang, Lu, Chen, Li, Chuang, Yang, & Chen, 2010).

Antimalarial Activity

Mudududdla et al. (2018) synthesized a series of indolo[3,2‐b]quinoline‐C11‐carboxamides, identifying a compound with promising in vitro antiplasmodial activity and selectivity indices against mammalian cell lines. The compound showed potential in orally treating malaria, as indicated by its effects on a Plasmodium berghei-infected mouse model (Mudududdla, Mohanakrishnan, Bharate, Vishwakarma, Sahal, & Bharate, 2018).

Anti-corrosion Applications

Douche et al. (2020) explored the anti-corrosion potential of 8-hydroxyquinoline derivatives for mild steel in an acidic medium. Their findings indicated that these compounds exhibit significant protection, showcasing their utility in corrosion inhibition applications (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, Louzi, Bougrin, Karrouchi, & Himmi, 2020).

Future Directions

The future research directions for “3-(Quinolin-2-yloxy)piperidin-2-one” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role these compounds play in the pharmaceutical industry . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .

Properties

IUPAC Name |

3-quinolin-2-yloxypiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14-12(6-3-9-15-14)18-13-8-7-10-4-1-2-5-11(10)16-13/h1-2,4-5,7-8,12H,3,6,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHVBVCBBMWVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)

![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)

![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)

![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)